Product packaging for Carboxyfenitrothion(Cat. No.:CAS No. 54812-31-6)

Carboxyfenitrothion

Cat. No.: B1215473
CAS No.: 54812-31-6
M. Wt: 307.22 g/mol
InChI Key: VQQKSYZYVZFNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyfenitrothion (3-carboxy-4-nitrophenol) is a primary metabolite of the organophosphate insecticide fenitrothion . It is identified as a major urinary excretion product in mammalian metabolic studies of fenitrothion, formed through the oxidative degradation of the 3-methyl-4-nitrophenol metabolite . This compound is offered as a reference standard for research use only. It is intended for application in analytical chemistry and toxicology studies, particularly for use in method development and residue analysis in environmental and biological samples. Researchers utilize this metabolite to track the environmental fate and human exposure to fenitrothion, as understanding its metabolic pathway is crucial for comprehensive risk assessment. This product is for research use only. It is not intended for any human or veterinary diagnostic or therapeutic purposes. Handling and Safety: While the specific toxicity profile of this compound is less documented than its parent compound, fenitrothion is a cholinesterase inhibitor and is harmful if swallowed . As a precaution, handle this chemical with appropriate personal protective equipment, avoid breathing its dust, and prevent release into the environment. Refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10NO7PS B1215473 Carboxyfenitrothion CAS No. 54812-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54812-31-6

Molecular Formula

C9H10NO7PS

Molecular Weight

307.22 g/mol

IUPAC Name

5-dimethoxyphosphinothioyloxy-2-nitrobenzoic acid

InChI

InChI=1S/C9H10NO7PS/c1-15-18(19,16-2)17-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

VQQKSYZYVZFNSY-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Other CAS No.

54812-31-6

Synonyms

carboxyfenitrothion
O,O-dimethyl O-(3-carboxy-4-nitrophenyl)phosphorothioate

Origin of Product

United States

Research Findings on Carboxyfenitrothion

Photolytic Oxidation Pathways from Fenitrothion

Photolysis, the degradation induced by light, is a major abiotic process contributing to the environmental breakdown of fenitrothion, with this compound being a principal photoproduct marinebiodiversity.orginchem.org.

Influence of Light Spectra and Environmental Conditions on Photolysis

Fenitrothion absorbs light in the solar wavelength range (290-400 nm) and is susceptible to direct photolysis researchgate.netscience-softcon.de. Studies indicate that fenitrothion in aqueous solutions degrades rapidly under sunlight, with half-lives reported to be less than 24 hours in some conditions who.intwaterquality.gov.au. Degradation is more efficient in estuarine water compared to fresh water under natural sunlight marinebiodiversity.org. Factors such as turbidity can slow down degradation in flowing systems marinebiodiversity.org. The presence of UV radiation significantly accelerates fenitrothion's decomposition who.int. For instance, experiments simulating sunlight show fenitrothion degradation with half-lives ranging from 4.9 to 5.3 hours, which is faster than previously reported in some studies researchgate.net. The pH of the water also influences photolysis; fenitrothion decomposes more rapidly at pH 9 than at pH 3 who.int. The presence of agricultural plastic films can also alter photolysis rates, with opaque films significantly reducing degradation compared to transparent films or no film at all, suggesting that plastic cladding can extend pesticide longevity researchgate.net.

Identification of Intermediate Photoproducts Leading to this compound

Research has identified several intermediate photoproducts during the degradation of fenitrothion. These include fenitrooxon (the oxon analog), 3-methyl-4-nitrophenol, and various other oxidized or isomerized forms inchem.orgresearchgate.netapvma.gov.auresearchgate.net. This compound itself can be further degraded into more polar products, eventually leading to humic acids or complete mineralization into carbon dioxide and inorganic ions who.intapvma.gov.auresearchgate.net. Other identified intermediates leading to or formed alongside this compound include formyldenitrofenitrothion, carbomethoxydenitro-fenitrooxon, and hydroxymethyldenitrofenitrooxon researchgate.netresearchgate.net.

Biogenic and Chemogenic Formation in Environmental Matrices

While photolysis is a primary abiotic pathway, microbial transformation and chemical degradation also contribute to the formation and presence of this compound in the environment.

Microbial Transformation Precursors and Pathways

Microbial degradation is a significant factor in the environmental fate of fenitrothion marinebiodiversity.orgwaterquality.gov.aunii.ac.jp. Bacteria, such as Burkholderia sp. strain NF100, have been shown to degrade fenitrothion, utilizing it as a sole carbon source nih.gov. The degradation process can involve hydrolysis of the organophosphate bond, forming 3-methyl-4-nitrophenol, which is then further metabolized nii.ac.jpnih.govresearchgate.net. While microbial pathways primarily lead to products like amino-fenitrothion and 3-methyl-4-nitrophenol nii.ac.jp, studies also indicate that microbial activity can contribute to the formation of various degradation products, potentially including this compound or its precursors, especially in complex environmental systems marinebiodiversity.orgpublications.gc.ca. For example, some studies mention the formation of this compound during microbial degradation, though it is often noted as a minor product or one that further degrades apvma.gov.au.

Chemical Degradation Reactions in Aqueous Systems

Compound List:

this compound

Fenitrothion

Fenitrooxon

3-methyl-4-nitrophenol

Amino-fenitrothion

Desmethyl fenitrothion

Carboxy-fenitrooxon

3-carboxy-4-nitrophenol

Parathion-methyl

S-methyl fenitrothion

Formyldenitrofenitrothion

Carbomethoxydenitro-fenitrooxon

Hydroxymethyldenitrofenitrooxon

3,5,6-trichloro-2-pyridinol (B117793)

Fenamiphos

Fenamiphos sulphoxide

Vamidothion

Disulfoton

Fenthion

Chlorpyrifos

Fipronil

Endosulfan

Cypermethrin

3-phenoxy Benzoic Acid

Fenarimol

Fludioxonil

Diazinon

Malathion

Environmental Dynamics and Abiotic Transformation of Carboxyfenitrothion

Volatilization Characteristics in Environmental Compartments

Metabolite Identification in Model Organisms

Studies on the metabolism of 3-methyl-4-nitrophenol (B363926) (3M4NP) have identified several transformation products in various model organisms.

In mammalian systems , particularly rodents like rats and mice, 3M4NP is primarily metabolized through conjugation pathways, mainly glucuronidation and sulfation. Research indicates that uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) and sulfotransferase enzymes play a significant role in its metabolism nih.gov. In rats, 3M4NP is excreted as its sulfate (B86663) conjugate, free form, or glucuronide conjugate, with these forms constituting a significant portion of the total metabolites inchem.orgnih.gov. For instance, in rats, 3-methyl-4-nitrophenol (as sulfate, free, or glucuronide) represented 50-70% of the metabolites found in rodents after Fenitrothion (B1672510) administration inchem.org.

In avian models , such as Japanese quail, UGT activity for 3M4NP was observed to be lower compared to rats and mice, suggesting potential differences in elimination rates between species nih.gov.

Microbial degradation of 3-methyl-4-nitrophenol has also been investigated. For example, the fungus Aspergillus niger was shown to degrade 3M4NP, forming metabolites including 2-methyl-1,4-benzenediol, 4-amino-3-methylphenol (B1666317), and two singly hydroxylated derivatives nih.gov. Similarly, Burkholderia sp. strain SJ98 was found to degrade 3M4NP, identifying methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates before ring cleavage frontiersin.orgnih.gov.

In aquatic organisms , such as rainbow trout, Fenitrothion is metabolized to 3-methyl-4-nitrophenol, which is then further processed. This includes cleavage at the P-O-aryl linkage, O-demethylation, and conjugation with glucuronic acid acs.org. Specifically, 3-methyl-4-nitrophenol and its glucuronide conjugate were identified as decomposition products in rainbow trout exposed to Fenitrothion acs.org.

Data Table 1: Identified Metabolites of 3-Methyl-4-Nitrophenol in Model Organisms

Model Organism/SystemIdentified Metabolites/ConjugatesPrimary Metabolic PathwayCitation
Rats/Mice3-methyl-4-nitrophenol sulfate, 3-methyl-4-nitrophenol (free), 3-methyl-4-nitrophenol glucuronide, 3-carboxyl-4-nitrophenolGlucuronidation, Sulfation inchem.orgnih.gov
Japanese Quail3-methyl-4-nitrophenol glucuronide, 3-methyl-4-nitrophenol sulfateGlucuronidation, Sulfation nih.gov
Aspergillus niger2-methyl-1,4-benzenediol, 4-amino-3-methylphenol, singly hydroxylated derivatives of 3M4NP, azo derivativeBiodegradation nih.gov
Burkholderia sp. SJ98Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ)Monooxygenation, Ring Cleavage frontiersin.orgnih.gov
Rainbow Trout3-methyl-4-nitrophenol, 3-methyl-4-nitrophenyl-3-glucuronide, demethyl-fenitrothion, demethylfenitrooxonGlucuronidation, Demethylation acs.org

Excretion and Elimination Profiles

The excretion and elimination of Carboxyfenitrothion (3-methyl-4-nitrophenol) are generally rapid in biological systems, primarily occurring via the urinary route.

In rodents , following oral administration of Fenitrothion, the metabolite 3-methyl-4-nitrophenol was found to be rapidly excreted. In rats, the urinary excretion of 3-methyl-4-nitrophenol was reported to be complete within 24 hours oecd.org. Studies on Fenitrothion metabolism in mice, rats, rabbits, and dogs showed that 80-90% of radiolabeled metabolites were excreted in the urine within 24 hours after a single oral dose, with excretion being nearly complete by 48 hours inchem.org. The elimination half-life of 3-methyl-4-nitrophenol in mice after oral administration was found to be very short, with a significant portion being metabolized and excreted rapidly researchgate.net.

In aquatic organisms like rainbow trout, Fenitrothion and its metabolites, including 3-methyl-4-nitrophenol, are eliminated when the fish are transferred to fresh water. Radioactivity decreased significantly within 48 hours, indicating excretion acs.org.

The rapid excretion is attributed to the formation of more polar conjugates (glucuronides and sulfates) of 3M4NP, which are readily eliminated through the kidneys nih.govcdc.gov. While specific elimination half-lives for this compound (3-methyl-4-nitrophenol) itself are not always explicitly stated in the provided snippets, the rapid and near-complete excretion within 24-96 hours in mammals suggests a short biological half-life. For example, in rats, 4-nitrophenol (B140041) (a related compound) had an elimination half-life of approximately 4 hours cdc.gov.

Data Table 2: Excretion and Elimination of 3-Methyl-4-Nitrophenol in Mammals

Model OrganismRoute of ExposurePrimary Excretion RouteTime for Near-Complete ExcretionKey Metabolites/Conjugates ExcretedCitation
RatsOralUrineWithin 24 hours3-methyl-4-nitrophenol (free, sulfate, glucuronide) oecd.orginchem.org
MiceOralUrineWithin 24 hours3-methyl-4-nitrophenol (free, sulfate, glucuronide) inchem.org
RodentsOralUrineNearly complete by 48 hours3-methyl-4-nitrophenol (as sulfate, free, or glucuronide) inchem.org
MammalsOral/DermalUrineWithin 96 hoursPolar metabolites, including conjugates (sulfates, glucuronides) of 3M4NP cdc.gov

Compound List:

this compound

3-methyl-4-nitrophenol (3M4NP)

Fenitrothion

Fenitrooxon

3-methyl-4-nitrophenol sulfate

3-methyl-4-nitrophenol glucuronide

3-carboxyl-4-nitrophenol

2-methyl-1,4-benzenediol

4-amino-3-methylphenol

Methyl-1,4-benzoquinone (MBQ)

Methylhydroquinone (MHQ)

Demethyl-fenitrothion

Demethylfenitrooxon

O-demethylfenitrothion

O-demethylfenitrooxon

p-nitrophenol (PNP)

2-chloro-4-nitrophenol (B164951) (2C4NP)

3-trifluoromethyl-4-nitrophenol (TFM)## Biotransformation and Metabolic Fate of this compound in Non-Human Biological Systems

This compound, scientifically identified as 3-methyl-4-nitrophenol (3M4NP), is recognized as a significant breakdown product and metabolite of the organophosphate insecticide Fenitrothion. Research into its metabolic fate in non-human biological systems reveals a pattern of transformation into various compounds, followed by relatively rapid excretion. While direct studies on "this compound" as a distinct entity are limited, extensive data exists on the biotransformation and elimination of its chemical equivalent, 3-methyl-4-nitrophenol, across different model organisms.

Biotransformation and Metabolic Fate of Carboxyfenitrothion in Non Human Biological Systems

Metabolic Processing in Invertebrate and Vertebrate Organisms (Non-Human)

Metabolite Identification in Model Organisms

The metabolic processing of 3-methyl-4-nitrophenol (B363926) (3M4NP) in various non-human biological systems leads to the formation of several identifiable metabolites and conjugates. These transformations are crucial for detoxifying and facilitating the elimination of the compound.

In mammalian models , such as rats and mice, 3M4NP primarily undergoes Phase II metabolic reactions, including glucuronidation and sulfation. These processes, catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) and sulfotransferase enzymes, convert 3M4NP into more water-soluble conjugates nih.gov. Studies indicate that these conjugates, along with free 3M4NP and further oxidized products like 3-carboxyl-4-nitrophenol, constitute a significant portion of the excreted metabolites. In rodents, 3-methyl-4-nitrophenol, in its free, sulfate (B86663), or glucuronide forms, accounted for 50–70% of the metabolites detected after Fenitrothion (B1672510) exposure inchem.org.

Avian models , such as Japanese quail, also metabolize 3M4NP, primarily through glucuronidation. However, the UGT activity for 3M4NP in quail was found to be lower compared to rats and mice, suggesting species-specific differences in metabolic capacity nih.gov.

Microbial systems demonstrate a capacity for degrading 3M4NP. The fungus Aspergillus niger has been observed to biotransform 3M4NP into compounds such as 2-methyl-1,4-benzenediol, 4-amino-3-methylphenol (B1666317), and hydroxylated derivatives nih.gov. Similarly, bacterial strains like Burkholderia sp. strain SJ98 metabolize 3M4NP, producing methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates before ring cleavage frontiersin.orgnih.gov.

In aquatic organisms , such as rainbow trout, Fenitrothion is metabolized, yielding 3-methyl-4-nitrophenol. This phenolic metabolite is further processed through cleavage of the P-O-aryl linkage, O-demethylation, and conjugation with glucuronic acid acs.org. Consequently, 3-methyl-4-nitrophenol and its glucuronide conjugate have been identified as breakdown products in fish exposed to Fenitrothion acs.org.

Data Table 1: Identified Metabolites of 3-Methyl-4-Nitrophenol in Model Organisms

Model Organism/SystemIdentified Metabolites/ConjugatesPrimary Metabolic PathwayCitation
Rats/Mice3-methyl-4-nitrophenol sulfate, 3-methyl-4-nitrophenol (free), 3-methyl-4-nitrophenol glucuronide, 3-carboxyl-4-nitrophenolGlucuronidation, Sulfation inchem.orgnih.gov
Japanese Quail3-methyl-4-nitrophenol glucuronide, 3-methyl-4-nitrophenol sulfateGlucuronidation, Sulfation nih.gov
Aspergillus niger2-methyl-1,4-benzenediol, 4-amino-3-methylphenol, singly hydroxylated derivatives of 3M4NP, azo derivativeBiodegradation nih.gov
Burkholderia sp. SJ98Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ)Monooxygenation, Ring Cleavage frontiersin.orgnih.gov
Rainbow Trout3-methyl-4-nitrophenol, 3-methyl-4-nitrophenyl-3-glucuronide, demethyl-fenitrothion, demethylfenitrooxonGlucuronidation, Demethylation acs.org

Excretion and Elimination Profiles

The elimination of Carboxyfenitrothion (3-methyl-4-nitrophenol) from biological systems is characterized by rapid excretion, predominantly via the urinary route. This efficient removal is facilitated by its metabolic conversion into more polar, water-soluble forms.

In rodent models , oral administration of Fenitrothion leads to the rapid excretion of its metabolite, 3-methyl-4-nitrophenol. Studies in rats have shown that urinary excretion of 3M4NP is completed within 24 hours oecd.org. Across various mammals, including mice, rats, rabbits, and dogs, 80–90% of radiolabeled metabolites, including 3M4NP, were excreted in the urine within 24 hours of a single oral dose, with near-complete elimination occurring by 48 hours inchem.org. The rapid metabolism and excretion suggest a short biological half-life for 3M4NP in these species. For related nitrophenols, such as 4-nitrophenol (B140041), elimination half-lives in rats were reported to be approximately 4 hours cdc.gov.

In aquatic organisms like rainbow trout, exposure to Fenitrothion results in the formation and subsequent elimination of metabolites, including 3-methyl-4-nitrophenol. When transferred to clean water, the radioactivity associated with these compounds decreased significantly within 48 hours, indicating active excretion acs.org.

The efficient elimination is largely attributed to the formation of glucuronide and sulfate conjugates of 3M4NP, which are readily filtered and excreted by the kidneys nih.govcdc.gov. While precise elimination half-lives for 3M4NP are not universally detailed, the rapid and extensive excretion observed across different species underscores its limited persistence within biological tissues.

Data Table 2: Excretion and Elimination of 3-Methyl-4-Nitrophenol in Mammals

Model OrganismRoute of ExposurePrimary Excretion RouteTime for Near-Complete ExcretionKey Metabolites/Conjugates ExcretedCitation
RatsOralUrineWithin 24 hours3-methyl-4-nitrophenol (free, sulfate, glucuronide) oecd.orginchem.org
MiceOralUrineWithin 24 hours3-methyl-4-nitrophenol (free, sulfate, glucuronide) inchem.org
RodentsOralUrineNearly complete by 48 hours3-methyl-4-nitrophenol (as sulfate, free, or glucuronide) inchem.org
MammalsOral/DermalUrineWithin 96 hoursPolar metabolites, including conjugates (sulfates, glucuronides) of 3M4NP cdc.gov

Compound List:

this compound

3-methyl-4-nitrophenol (3M4NP)

Fenitrothion

Fenitrooxon

3-methyl-4-nitrophenol sulfate

3-methyl-4-nitrophenol glucuronide

3-carboxyl-4-nitrophenol

2-methyl-1,4-benzenediol

4-amino-3-methylphenol

Methyl-1,4-benzoquinone (MBQ)

Methylhydroquinone (MHQ)

Demethyl-fenitrothion

Demethylfenitrooxon

O-demethylfenitrothion

O-demethylfenitrooxon

p-nitrophenol (PNP)

2-chloro-4-nitrophenol (B164951) (2C4NP)

3-trifluoromethyl-4-nitrophenol (TFM)

Advanced Analytical Methodologies for Carboxyfenitrothion Characterization

Spectrometric Identification and Quantification Approaches

Spectroscopic techniques are fundamental for the definitive identification and quantification of chemical compounds, including Carboxyfenitrothion. These methods leverage the interaction of molecules with electromagnetic radiation or their behavior in magnetic fields to elucidate structural features and determine concentrations.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation

Mass spectrometry (MS) and its tandem counterpart (MS/MS) are powerful tools for determining the molecular weight and structural composition of compounds colostate.educurrenta.demdpi.complasmion.comthermofisher.com. The process involves ionizing the sample, separating ions based on their mass-to-charge ratio (m/z), and detecting them. For structural elucidation, MS/MS is particularly valuable as it involves fragmenting selected precursor ions, generating characteristic fragment ions currenta.demdpi.comthermofisher.com. Analyzing these fragmentation patterns, often referred to as a molecular fingerprint, provides critical information about the compound's structure, including the arrangement of atoms and functional groups libretexts.orgcmu.edu. High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental composition and distinguishing between isobaric compounds currenta.deresearchgate.net. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly coupled with liquid chromatography (LC-MS/MS) for analyzing complex mixtures and identifying metabolites colostate.edueuropa.eu. Computational methods and predictive software can further aid in interpreting MS/MS fragmentation pathways southampton.ac.uknih.gov.

Specific research findings or fragmentation patterns for this compound were not found in the executed searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural identification, providing detailed information about the connectivity and environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) currenta.de. By analyzing chemical shifts, spin-spin coupling, and signal intensities, the complete structure of a molecule can be elucidated. NMR is often used orthogonally with MS to confirm structural assignments currenta.de. Different NMR experiments, such as COSY, HSQC, and HMBC, can further unravel complex molecular structures by providing information about proton-proton and proton-carbon correlations.

Specific NMR spectral data or identification studies for this compound were not found in the executed searches.

Other Spectroscopic Methods (e.g., UV-Vis, FTIR)

Other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information for compound characterization. UV-Vis spectroscopy is sensitive to chromophores within a molecule, providing information about electronic transitions and conjugation plasmion.com. FTIR spectroscopy identifies functional groups by detecting the vibrational modes of molecular bonds, offering characteristic absorption bands that can be used for identification and quality control plasmion.com. These techniques can be useful for preliminary screening or as supporting evidence in conjunction with MS and NMR.

Specific UV-Vis or FTIR data for this compound was not found in the executed searches.

Method Validation and Quality Assurance in this compound Analysis

Method validation is crucial to ensure the reliability, accuracy, and precision of analytical procedures used for the detection and quantification of compounds like this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively thermofisher.comacdlabs.com. These values are determined through rigorous experimental procedures, often involving analyzing samples with known low concentrations of the analyte and statistical assessment of the signal-to-noise ratio. Establishing appropriate LOD and LOQ is essential for sensitive and accurate analysis, particularly in complex matrices or when analyzing trace amounts of a compound.

Specific LOD and LOQ values determined for analytical methods applied to this compound were not found in the executed searches.

Recovery and Precision Assessment

Recovery and precision are critical components of analytical method validation. Recovery assesses the efficiency of an analytical method in extracting and measuring the analyte from a sample matrix, typically expressed as a percentage. Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as relative standard deviation (RSD) or coefficient of variation (CV). High recovery and low variability (high precision) indicate a robust and reliable analytical method.

Specific recovery and precision data for analytical methods applied to this compound were not found in the executed searches.

Ecological Presence and Environmental Monitoring of Carboxyfenitrothion

Occurrence and Distribution in Aquatic Ecosystems

The presence of Carboxyfenitrothion in aquatic ecosystems is intrinsically linked to the introduction and subsequent degradation of Fenitrothion (B1672510). As a metabolite, its occurrence is a direct consequence of the breakdown of the parent insecticide in water bodies.

Surface Water and Groundwater Monitoring Studies

Monitoring studies have more commonly focused on the parent compound, Fenitrothion, and its more prevalent degradation products. However, the detection of these substances indicates the potential for this compound to be present, albeit likely at lower concentrations as it represents a minor metabolic pathway.

Studies in agricultural areas have detected Fenitrothion and its primary metabolite, 3-methyl-4-nitrophenol (B363926) (3M4NP), in surface waters. For instance, in streams near paddy fields, concentrations of Fenitrothion have been observed to reach up to 0.16 µg/L, while 3M4NP has been detected at concentrations as high as 1.6 µg/L. In river water samples, the concentrations are generally lower, with Fenitrothion detected at levels up to 0.083 µg/L and 3M4NP up to 0.156 µg/L. The degradation of Fenitrothion in river water can be rapid, with only 1% to 28% of the initial amount remaining after 72 hours, influenced by factors like sunlight and microbial activity. waterquality.gov.au

Interactive Data Table: Detection of Fenitrothion and 3-methyl-4-nitrophenol in Surface Water

Water Body TypeCompoundConcentration Range (µg/L)
Stream WaterFenitrothionUp to 0.16
Stream Water3-methyl-4-nitrophenolUp to 1.6
River WaterFenitrothion0 - 0.083
River Water3-methyl-4-nitrophenol0 - 0.156

Presence in Sediment Compartments

Information regarding the specific detection of this compound in sediment compartments is scarce. However, the parent compound, Fenitrothion, can be found in sediment. The distribution and transformation of Fenitrothion in pond ecosystems, for example, involve both the water column and the underlying sediment. The degradation processes occurring in the sediment could potentially lead to the formation of various metabolites, including this compound. The persistence and concentration of these metabolites in sediment would depend on a variety of factors such as microbial activity, oxygen levels, and the chemical properties of the sediment itself.

Detection in Terrestrial Environments

The application of Fenitrothion in agriculture and forestry leads to its deposition on soil and plants, where it undergoes degradation, potentially forming this compound.

Soil Residue Analysis

Biodegradation is the primary route of Fenitrothion degradation in soil. Studies have shown that Fenitrothion is not expected to be persistent in soil systems. The half-life of Fenitrothion in soil can vary, with one study reporting a half-life of 19.36 days in calcareous soil. The degradation process in soil leads to the formation of metabolites, with 3-methyl-4-nitrophenol being a significant product. While this compound is a possible, minor metabolite, its detection in soil residue analysis would likely be at very low levels. The degradation of Fenitrothion is significantly influenced by microbial activity, as minimal degradation occurs in sterilized soils.

Interactive Data Table: Degradation of Fenitrothion in Soil

Soil TypeCompoundHalf-Life (Days)
Calcareous SoilFenitrothion19.36

Detection in Plant Samples

Following the application of Fenitrothion to crops, residues of the parent compound and its metabolites can be found in plant samples. The levels of these residues tend to decline rapidly. While specific studies on the detection of this compound in plant samples are not widely available, the metabolic processes within plants can transform Fenitrothion into various other compounds. It is plausible that this compound could be one of the metabolites formed within plant tissues, although likely in small quantities compared to other degradation products.

Biomonitoring Approaches for Environmental Contamination Assessment (Non-Human)

Biomonitoring provides a valuable tool for assessing the exposure of organisms to environmental contaminants and their potential effects. For organophosphate insecticides like Fenitrothion and its metabolites, a common biomonitoring approach involves measuring the inhibition of the enzyme acetylcholinesterase (AChE).

Inhibition of AChE is a well-established biomarker of exposure to organophosphorus compounds in both vertebrate and invertebrate species. nih.govresearchgate.net Exposure to Fenitrothion can lead to a significant depression of AChE activity in aquatic organisms. For example, in the crayfish Procambarus clarkii, a significant inhibition of AChE was detected after exposure to Fenitrothion. nih.gov This biomarker can be used in field populations to assess exposure to Fenitrothion and, by extension, its metabolites. nih.gov

While direct biomonitoring of this compound itself is not a common practice, the measurement of AChE inhibition in organisms such as fish and aquatic invertebrates can serve as an effective indicator of the presence and biological impact of Fenitrothion and its family of metabolites in an ecosystem. nih.govjgiass.com Different fish species may exhibit varying sensitivity of their brain AChE to organophosphates, which is a factor to consider when selecting sentinel species for biomonitoring programs.

Detection in Non-Target Organisms as Exposure Indicators

The detection of pesticide metabolites in non-target organisms is a key method for assessing environmental exposure and bioavailability. While fenitrothion and some of its metabolites have been the subject of various studies, specific data on this compound in environmental, non-target species are limited.

Fenitrothion is known to metabolize into several products, including fenitrooxon, S-methyl fenitrothion, demethyl fenitrothion, 3-methyl-4-nitrophenol, and dimethyl phosphorothioic acid. nih.gov In one study, small amounts (<1% each) of desmethyl fenitrothion, S-methyl fenitrothion, carboxy-fenitrothion, and carboxy-fenitrooxon were also reported as being formed. nih.gov

The primary degradation pathways of fenitrothion in aquatic environments involve the cleavage of the P-O-aryl linkage to form 3-methyl-4-nitrophenol and the reduction of the nitro group. researchgate.net In soil, 3-methyl-4-nitrophenol is a major degradation product. researchgate.net In stored wheat, demethyl fenitrothion, 3-methyl-4-nitrophenol, and dimethyl phosphorothioic acid were identified as the major breakdown products. nih.gov

While these studies identify various metabolites, they highlight that this compound is often a minor product of fenitrothion's metabolism. Consequently, it is not as commonly targeted in environmental monitoring studies as the more abundant metabolites. The presence of other, more prevalent metabolites in non-target organisms serves as a more common indicator of fenitrothion exposure. For instance, after aerial spraying of a forest, fenitrothion was detected in fish tissues, with concentrations closely mirroring those in the water. nih.gov

The table below summarizes the primary metabolites of fenitrothion that are often monitored.

Compound NameRole
FenitrothionParent Compound
FenitrooxonMetabolite
3-methyl-4-nitrophenolMetabolite
AminofenitrothionMetabolite
Demethyl fenitrothionMetabolite
This compound Metabolite

Considerations for Temporal and Spatial Distribution Patterns

Information regarding the specific temporal and spatial distribution of this compound in the environment is not well-documented in available scientific literature. The distribution of this metabolite is expected to be closely linked to the application and environmental fate of its parent compound, fenitrothion.

The temporal distribution of fenitrothion in the environment is generally characterized by rapid degradation. ekb.eg For example, following aerial spraying of a forest, the concentration of fenitrothion in a stream peaked within an hour and significantly decreased within 24 hours. nih.gov In soil, the degradation of fenitrothion can be rapid, with half-lives of less than a week under certain conditions. ekb.eg This rapid degradation suggests that the temporal window for detecting its metabolites, including this compound, may also be short.

The spatial distribution of fenitrothion and its metabolites is influenced by the method of application and environmental factors. After aerial application, fenitrothion can be detected in various environmental compartments, including water, soil, and biota within the treated area. nih.gov The movement and distribution of pesticides in a watershed can be influenced by hydrological events, with higher concentrations often observed during storm flows.

Given that this compound is a minor metabolite, its concentrations in space and time are likely to be low and highly variable, making its detection and the characterization of its distribution patterns challenging. The focus of most environmental monitoring studies on the parent compound and its major degradation products further limits the available data on the specific distribution of this compound.

Emerging Research Directions and Knowledge Gaps in Carboxyfenitrothion Science

Investigation of Novel Degradation Pathways and Intermediates

While Carboxyfenitrothion is recognized as a metabolite formed during the environmental breakdown of fenitrothion (B1672510) researchgate.netijisrt.comapvma.gov.auresearchgate.net, detailed research into its own subsequent degradation pathways remains an area with considerable knowledge gaps. Current studies often focus on the initial formation of this compound from its parent compound. Emerging research needs to systematically explore the complete degradation cascade of this compound under various environmental conditions, including photodegradation, hydrolysis, and microbial action. Identifying the transient and persistent intermediates formed during these processes is critical. For instance, understanding whether this compound further breaks down into less harmful inorganic compounds or generates new, potentially more persistent or toxic metabolites is a key research question. Elucidating the specific chemical reactions and mechanisms driving these subsequent transformations will provide a more complete picture of its environmental persistence and impact.

Advanced Computational Modeling of Environmental Fate

Accurate prediction of this compound's movement, distribution, and persistence in the environment relies heavily on sophisticated computational modeling. Current models often utilize generalized assumptions regarding pesticide behavior, which may not fully capture the specific properties of this compound and its interactions with diverse environmental matrices battelle.org. Emerging research should focus on developing and validating advanced fate models that incorporate more detailed parameters. This includes integrating data on this compound's specific sorption characteristics across different soil horizons, its susceptibility to various degradation processes under varying environmental conditions (pH, temperature, moisture, microbial communities), and its potential for transport through soil and water systems. The development of predictive models, such as quantitative structure-activity relationship (QSAR) models or reactive transport models tailored for this compound, could significantly enhance our ability to forecast its environmental behavior and assess potential exposure risks.

Development of Innovative Sensing and Real-Time Monitoring Technologies

Effective environmental monitoring requires sensitive, selective, and rapid detection methods for pesticide metabolites like this compound. While general advancements in sensor technology and real-time monitoring are widespread across various fields enlisense.commdpi.comresearchgate.netist-ag.com, specific innovations for this compound are still an emerging research area. There is a pressing need for the development of novel sensing technologies—such as electrochemical sensors, biosensors, or advanced spectroscopic techniques—that can enable the real-time, on-site detection and quantification of this compound in complex environmental samples (e.g., water, soil, air). Such technologies would facilitate more efficient and timely environmental surveillance, allowing for quicker responses to potential contamination events and a better understanding of its spatial and temporal distribution. Current analytical methods, while effective, often require laboratory-based processing, highlighting the gap in field-deployable, real-time monitoring solutions.

Elucidation of Specific Biotransformation Enzyme Systems

The biological transformation of pesticides and their metabolites by enzymes is a significant factor in their environmental fate and potential detoxification. While biotransformation is recognized as a key process in the degradation of organophosphate pesticides ijisrt.comnih.gov, the specific enzyme systems responsible for the biotransformation of this compound itself remain largely uncharacterized. Emerging research should aim to identify the precise enzymes (e.g., hydrolases, oxidases, reductases) and microbial species or consortia capable of metabolizing this compound. Understanding the underlying biochemical pathways, including the genes encoding these enzymes, is crucial. This knowledge could pave the way for developing bioremediation strategies for this compound-contaminated sites or for predicting its fate in organisms that might be exposed to it.

Comparative Environmental Persistence with Other Pesticide Metabolites

MetaboliteEnvironmental CompartmentPersistence Metric (e.g., Half-life)Key Factors Influencing PersistenceResearch Gap / Emerging Direction
This compoundSoil, Water, SedimentNot well-establishedPhotolysis, Hydrolysis, Microbial activity, pH, Temperature, Organic matterNeed for systematic studies to determine half-lives and compare them with other pesticide metabolites under standardized conditions.
Other Pesticide MetabolitesSoil, Water, SedimentVaries significantlyPhotolysis, Hydrolysis, Microbial activity, pH, Temperature, Organic matterEstablishing a clear comparative persistence profile for this compound against a range of other pesticide metabolites is a critical need for risk assessment.

Compound List:

this compound

Fenitrothion

Fenitrooxon

Desmethyl fenitrothion

S-methyl fenitrothion

Carboxy-fenitrooxon

p-nitrophenol

Formic acid

Acetic acid

Phosphoric acid (H3PO4)

Nitric acid (HNO3)

Nitrous acid (HNO2)

Carbon dioxide (CO2)

Water (H2O)

Phosphate (PO43-)

Sulfate (B86663) (SO42-)

Nitrite (NO2-)

Nitrate (NO3-)

Concluding Perspectives

Q & A

Q. How can the FINER criteria improve the formulation of research questions on this compound’s mechanisms of action?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
  • Feasible : Ensure access to analytical infrastructure for metabolite profiling.
  • Novel : Investigate understudied neurodevelopmental endpoints in model organisms.
  • Relevant : Align with regulatory priorities for organophosphate alternatives .
  • Key Considerations : Pilot studies are critical to assess feasibility and ethical constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.